molecular formula C8H7NO4 B3176047 4-((E)-2-Nitrovinyl)benzene-1,3-diol CAS No. 96853-35-9

4-((E)-2-Nitrovinyl)benzene-1,3-diol

Cat. No.: B3176047
CAS No.: 96853-35-9
M. Wt: 181.15 g/mol
InChI Key: ROLLGPMWNMQJCX-ONEGZZNKSA-N
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Description

4-((E)-2-Nitrovinyl)benzene-1,3-diol is an organic compound with a benzene ring substituted with a nitrovinyl group at the fourth position and hydroxyl groups at the first and third positions. This compound is a derivative of resorcinol, which is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-2-Nitrovinyl)benzene-1,3-diol typically involves the nitration of resorcinol followed by a vinylation reaction. The nitration process introduces a nitro group to the benzene ring, and the vinylation process adds a vinyl group to the nitro-substituted benzene ring. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and vinylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((E)-2-Nitrovinyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones are formed from the oxidation of hydroxyl groups.

    Reduction: Amino derivatives are formed from the reduction of the nitro group.

    Substitution: Various substituted benzene derivatives are formed depending on the substituents introduced.

Scientific Research Applications

4-((E)-2-Nitrovinyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Resorcinol (Benzene-1,3-diol): Lacks the nitrovinyl group but shares the hydroxyl groups at the same positions.

    Catechol (Benzene-1,2-diol): Has hydroxyl groups at the first and second positions.

    Hydroquinone (Benzene-1,4-diol): Has hydroxyl groups at the first and fourth positions.

Uniqueness

4-((E)-2-Nitrovinyl)benzene-1,3-diol is unique due to the presence of both the nitrovinyl group and the hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-7-2-1-6(8(11)5-7)3-4-9(12)13/h1-5,10-11H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLLGPMWNMQJCX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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